molecular formula C26H22ClN5O3 B356499 (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide CAS No. 862200-35-9

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide

Cat. No.: B356499
CAS No.: 862200-35-9
M. Wt: 487.9g/mol
InChI Key: ROQFWSZBYWLXDQ-MOMDJDCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide is a complex organic compound that belongs to the class of dipyrido[1,2-a:2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and an ethoxypropyl group

Preparation Methods

The synthesis of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide involves multiple steps, including the formation of the dipyrido[1,2-a:2,3-d]pyrimidine core and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as catalytic processes and continuous flow synthesis .

Chemical Reactions Analysis

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, affecting processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar compounds to (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide include other dipyrido[1,2-a:2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effectiveness. Some examples of similar compounds include:

These comparisons highlight the uniqueness of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[840

Properties

CAS No.

862200-35-9

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-ethoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide

InChI

InChI=1S/C26H22ClN5O3/c1-2-35-15-5-14-32-24(30-23(33)12-9-18-7-10-20(27)11-8-18)19(17-28)16-21-25(32)29-22-6-3-4-13-31(22)26(21)34/h3-4,6-13,16H,2,5,14-15H2,1H3/b12-9+,30-24?

InChI Key

ROQFWSZBYWLXDQ-MOMDJDCXSA-N

SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2

Isomeric SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=NC(=O)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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